molecular formula C7H13NO2 B13492771 {5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol

{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol

Cat. No.: B13492771
M. Wt: 143.18 g/mol
InChI Key: SYKOAVYZLLMWCO-UHFFFAOYSA-N
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Description

{5-Oxa-2-azaspiro[34]octan-6-yl}methanol is a heterocyclic compound that features a spiro structure, incorporating both oxygen and nitrogen atoms within its ring system

Preparation Methods

The synthesis of {5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by functionalization to introduce the methanol group. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic intermediate, which is then further reacted to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism by which {5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to {5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol include:

The uniqueness of {5-Oxa-2-azaspiro[3

Properties

IUPAC Name

5-oxa-2-azaspiro[3.4]octan-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-3-6-1-2-7(10-6)4-8-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKOAVYZLLMWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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